molecular formula C19H19NO3 B8465969 benzyl 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate

benzyl 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B8465969
M. Wt: 309.4 g/mol
InChI Key: LDURPZVWUOEPII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-(4-hydroxyphenyl)-5,6-dihydropyridine-1(2H)-carboxylate is a chemical compound that belongs to the class of dihydropyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of benzylamine with 4-hydroxybenzaldehyde, followed by cyclization with a suitable dihydropyridine precursor under acidic or basic conditions. The reaction typically requires a catalyst, such as anhydrous aluminum chloride, to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(4-hydroxyphenyl)-5,6-dihydropyridine-1(2H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The dihydropyridine ring can be reduced to form piperidine derivatives.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Benzyl-substituted derivatives.

Scientific Research Applications

Benzyl 4-(4-hydroxyphenyl)-5,6-dihydropyridine-1(2H)-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in cardiovascular diseases.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals

Mechanism of Action

The mechanism of action of benzyl 4-(4-hydroxyphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

    Pathways: The compound can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(4-hydroxyphenyl)-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its combination of benzyl, hydroxyphenyl, and dihydropyridine moieties, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

benzyl 4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C19H19NO3/c21-18-8-6-16(7-9-18)17-10-12-20(13-11-17)19(22)23-14-15-4-2-1-3-5-15/h1-10,21H,11-14H2

InChI Key

LDURPZVWUOEPII-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C2=CC=C(C=C2)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Sodium carbonate (96 g, 909.79 mmol) was added to benzyl 4-(trifluoromethylsulfonyloxy)-5,6-dihydropyridine-1(2H)-carboxylate (123.1 g, 303.26 mmol) and 4-hydroxyphenylboronic acid (46.0 g, 333.59 mmol) in a mixture of dioxane (1000 mL) and water (250 mL). The resulting mixture was bubbled with nitrogen for 10 minutes then 1,1′-bis(diphenylphosphino)ferrocenedichloropalladium(II) (5.49 g, 7.58 mmol) was added and the reaction mixture was heated at 80° C. for 1 hour, then cooled to room temperature. The reaction mixture was diluted with DCM (2 L) and washed with water (2 L). The aqueous washing was re-extracted with DCM (1 L), then the combined organics were washed with saturated brine (500 mL), dried over MgSO4, filtered and evaporated to afford crude product. The crude product was purified by flash silica chromatography, elution gradient 10 to 30% EtOAc in isohexane. Fractions containing the desired product were evaporated to dryness then triturated with isohexane, filtered and dried to afford benzyl 4-(4-hydroxyphenyl)-5,6-dihydropyridine-1(2H)-carboxylate (62.3 g, 66.4%) as a solid.
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250 mL
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